molecular formula C17H18ClNO3 B251623 N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B251623
M. Wt: 319.8 g/mol
InChI Key: IATGGOSVFXDYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 59-3074, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2005 by Bayer AG as a potential treatment for obesity and related metabolic disorders. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By binding to the receptor, it prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological functions. The precise mechanism of CB1 blockade by N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 is not fully understood, but it is thought to involve a conformational change in the receptor that prevents the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 has been shown to have a wide range of biochemical and physiological effects, many of which are related to its blockade of the CB1 receptor. In animal models, it has been shown to reduce food intake, body weight, and adiposity, suggesting a potential role in the treatment of obesity and related metabolic disorders. It has also been shown to modulate pain perception, anxiety, and addiction-related behaviors, indicating a potential therapeutic application in these areas.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 in lab experiments is its high selectivity for CB1 over other receptors, which allows for the specific modulation of CB1-mediated signaling pathways. It is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation is that its effects may not fully recapitulate those of endogenous CB1 ligands, which may have different pharmacological properties or interact with other receptors. Additionally, the use of N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 in animal studies may not fully translate to humans, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074. One area of interest is the development of CB1 antagonists as treatments for obesity and related metabolic disorders, which are a major public health concern. Another area is the study of the role of CB1 in pain perception and the potential use of CB1 antagonists as analgesics. Additionally, there is growing interest in the use of CB1 antagonists as treatments for substance use disorders, particularly in the context of opioid addiction. Further research is needed to fully understand the potential therapeutic applications of CB1 antagonists such as N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 involves several steps starting from commercially available starting materials. The key intermediate is the 5-chloro-2-methoxyphenylboronic acid, which is coupled with the 2-(2,3-dimethylphenoxy)acetyl chloride in the presence of a palladium catalyst to give the desired product. The synthesis is relatively straightforward and can be scaled up for commercial production.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide 59-3074 has been widely used as a tool compound in scientific research to study the role of the CB1 receptor in various physiological and pathological processes. It has been shown to modulate food intake, energy metabolism, pain perception, anxiety, and addiction, among other functions. Its high selectivity for CB1 over CB2 and other receptors makes it a valuable pharmacological tool for studying the specific effects of CB1 blockade.

properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H18ClNO3/c1-11-5-4-6-15(12(11)2)22-10-17(20)19-14-9-13(18)7-8-16(14)21-3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

IATGGOSVFXDYJF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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